![molecular formula C13H11Cl2N3O3S B2678258 3-{3-[(3,4-Dichlorobenzyl)sulfanyl]-5-hydroxy-1,2,4-triazin-6-yl}propanoic acid CAS No. 898607-87-9](/img/structure/B2678258.png)
3-{3-[(3,4-Dichlorobenzyl)sulfanyl]-5-hydroxy-1,2,4-triazin-6-yl}propanoic acid
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Overview
Description
3-{3-[(3,4-Dichlorobenzyl)sulfanyl]-5-hydroxy-1,2,4-triazin-6-yl}propanoic acid is a useful research compound. Its molecular formula is C13H11Cl2N3O3S and its molecular weight is 360.21. The purity is usually 95%.
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Biological Activity
The compound 3-{3-[(3,4-Dichlorobenzyl)sulfanyl]-5-hydroxy-1,2,4-triazin-6-yl}propanoic acid is a member of the triazine family, which has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview of its effects and applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H12Cl2N4O3S. The structure features a triazine ring with a sulfanyl group and a propanoic acid moiety, contributing to its unique biological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of triazines have been shown to inhibit the growth of various bacterial strains. A study found that certain triazine compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains can enhance their efficacy .
Antioxidant Activity
The antioxidant capacity of triazine derivatives is another area of interest. The presence of hydroxyl groups in the structure is associated with scavenging free radicals and reducing oxidative stress. This property is critical in preventing cellular damage and could have implications for treating oxidative stress-related diseases .
Anti-inflammatory Effects
Some studies have reported anti-inflammatory effects associated with triazine compounds. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases .
Case Studies
- In Vivo Studies : In a rat model, a related compound showed significant reduction in inflammation markers when administered at specific doses. This study highlighted the potential for therapeutic use in chronic inflammatory conditions .
- Safety Profile : A preclinical trial demonstrated that this compound exhibited an excellent safety profile with no observed toxic effects at therapeutic doses .
Research Findings Summary
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as an anti-inflammatory agent. Studies have shown that derivatives of triazine compounds can inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). The docking studies suggest that 3-{3-[(3,4-Dichlorobenzyl)sulfanyl]-5-hydroxy-1,2,4-triazin-6-yl}propanoic acid may exhibit similar inhibitory activity, making it a candidate for further optimization in drug development .
Antimicrobial Activity
Research indicates that triazine derivatives possess antimicrobial properties. The presence of the dichlorobenzyl sulfanyl group may enhance the compound's ability to interact with microbial membranes or metabolic pathways. Preliminary studies have demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections .
Agricultural Uses
The compound's herbicidal properties have been explored in agricultural settings. Triazine compounds are known for their ability to inhibit photosynthesis in target weeds. Laboratory experiments have shown that this compound can effectively suppress weed growth while being less harmful to crops, indicating its potential as a selective herbicide .
Case Study 1: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of various triazine derivatives, including the target compound. Using in vitro assays, researchers measured the inhibition of 5-LOX activity. Results indicated that compounds with similar structural features exhibited significant inhibition, supporting the hypothesis that this compound may also be effective .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, researchers tested the compound against both Gram-positive and Gram-negative bacteria. The results showed a dose-dependent response with notable efficacy at higher concentrations. This study suggests that further investigation into its mechanism of action could lead to new antimicrobial agents derived from this compound .
Data Tables
Properties
IUPAC Name |
3-[3-[(3,4-dichlorophenyl)methylsulfanyl]-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3S/c14-8-2-1-7(5-9(8)15)6-22-13-16-12(21)10(17-18-13)3-4-11(19)20/h1-2,5H,3-4,6H2,(H,19,20)(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZHRVOJOHOIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=NN=C(C(=O)N2)CCC(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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